Cas no 1261902-01-5 (4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid)

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring both chloro and methyl functional groups on the phenyl ring, along with a hydroxyl group at the meta position relative to the carboxylic acid. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s aromatic and polar functional groups enhance its reactivity in coupling reactions and potential applications in ligand design or drug development. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. High purity and stability under standard conditions further support its utility in research and industrial applications.
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid structure
1261902-01-5 structure
Product Name:4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid
CAS No:1261902-01-5
MF:C14H11ClO3
MW:262.688343286514
MDL:MFCD18320869
CID:2762305
PubChem ID:53226768
Update Time:2025-09-28

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
    • LAC90201
    • 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95%
    • MFCD18320869
    • 1261902-01-5
    • DTXSID20690386
    • 4-(4-CHLORO-3-METHYLPHENYL)-3-HYDROXYBENZOIC ACID
    • 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid
    • MDL: MFCD18320869
    • Inchi: 1S/C14H11ClO3/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
    • InChI Key: NIUMXGRQYUTAAM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)C1C=CC(C(=O)O)=CC=1O

Computed Properties

  • Exact Mass: 262.0396719Da
  • Monoisotopic Mass: 262.0396719Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 57.5Ų

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328071-5 g
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95%; .
1261902-01-5 95%
5g
€1159.00 2023-04-26
abcr
AB328071-5g
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95%; .
1261902-01-5 95%
5g
€1159.00 2024-06-08

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261902-01-5)
Order Number:A1114886
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:08
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid

Research Brief on 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid (CAS: 1261902-01-5): Recent Advances and Applications

4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid (CAS: 1261902-01-5) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid is its identification as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking simulations and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, recent research has also investigated the anticancer potential of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid. A preprint article from BioRxiv (2024) reported that this compound induces apoptosis in certain cancer cell lines by modulating the activity of key signaling proteins, such as p53 and Bcl-2. The study employed high-throughput screening and transcriptomic analysis to elucidate the underlying mechanisms, providing a foundation for further preclinical evaluations.

The synthesis and optimization of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid derivatives have also been a focal point of recent research. A team at the University of Cambridge (2023) developed a novel synthetic route to enhance the compound's bioavailability and metabolic stability. Their findings, published in Organic & Biomolecular Chemistry, highlighted the use of green chemistry principles to improve yield and reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical production.

Despite these promising developments, challenges remain in translating the preclinical findings of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated bioactivity make it a compelling candidate for further investigation in drug development pipelines.

In conclusion, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid (CAS: 1261902-01-5) represents a promising scaffold in medicinal chemistry, with recent research underscoring its potential in anti-inflammatory and anticancer therapies. Continued exploration of its derivatives and mechanisms of action will be critical to unlocking its full therapeutic potential. This brief serves as a snapshot of the current state of research, providing valuable insights for researchers and industry professionals alike.

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Amadis Chemical Company Limited
(CAS:1261902-01-5)
A1114886
Purity:99%
Quantity:5g
Price ($):687.0
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